2-Naphthyl laurate

Catalog No.
S704238
CAS No.
6343-73-3
M.F
C22H30O2
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl laurate

CAS Number

6343-73-3

Product Name

2-Naphthyl laurate

IUPAC Name

naphthalen-2-yl dodecanoate

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3

InChI Key

CIGGUBXZFFSTTA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

2-Naphthyl laurate is an organic compound classified as an ester, specifically the lauric acid ester of 2-naphthol. Its chemical formula is C22H30O2C_{22}H_{30}O_{2}, and it is recognized by the CAS Registry Number 6343-73-3. This compound features a naphthalene ring structure, which contributes to its unique chemical properties and potential applications in various fields. The molecular structure consists of a lauric acid moiety (a saturated fatty acid with twelve carbon atoms) attached to the 2-position of the naphthalene ring, giving it distinctive physicochemical characteristics that make it suitable for specific biochemical applications .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 2-naphthyl laurate can hydrolyze to yield 2-naphthol and lauric acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, potentially producing different naphthyl esters or fatty acids.
  • Oxidation: The naphthalene moiety may undergo oxidation, leading to various products depending on the conditions and reagents used.

These reactions are significant for synthesizing derivatives or exploring its reactivity in organic synthesis .

2-Naphthyl laurate has been studied for its biological activities, particularly as a biochemical reagent in life sciences. It may exhibit antimicrobial properties due to the presence of the naphthalene ring, which is known for its biological activity. Additionally, esters like 2-naphthyl laurate are often investigated for their roles in drug delivery systems and as potential therapeutic agents .

The synthesis of 2-naphthyl laurate typically involves esterification reactions, where lauric acid reacts with 2-naphthol in the presence of a catalyst. Common methods include:

  • Direct Esterification: This method involves heating 2-naphthol with lauric acid under reflux conditions, often using a strong acid catalyst such as sulfuric acid to facilitate the reaction.
  • Acid-Catalyzed Reaction: The reaction can be performed using acid chlorides or anhydrides derived from lauric acid to react with 2-naphthol, providing a more efficient route to form esters.

These methods yield 2-naphthyl laurate with varying degrees of purity and yield depending on reaction conditions .

2-Naphthyl laurate has several applications across different fields:

  • Biochemical Research: It serves as a reagent in biochemical assays and studies involving lipid metabolism and enzyme activity.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for therapeutic applications or as a drug delivery vehicle.
  • Cosmetics: The compound can be used in formulations for its emollient properties, contributing to skin hydration and texture improvement.

These applications highlight its versatility as both a chemical reagent and an ingredient in consumer products .

Research into the interactions of 2-naphthyl laurate with biological systems is ongoing. Preliminary studies suggest that it may interact with cellular membranes or proteins due to its lipophilic nature. Such interactions could influence its bioavailability and efficacy in biological assays. Further studies are necessary to elucidate specific mechanisms of action and interactions at the molecular level .

Several compounds share structural similarities with 2-naphthyl laurate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-Naphthyl LaurateEsterHas a similar structure but with a different position of the naphthalene ring.
Lauric AcidFatty AcidA simpler structure without aromaticity; serves as the parent compound.
Octadecyl Naphthalene-1-sulfonateSulfonate EsterContains a sulfonate group, enhancing solubility in water compared to 2-naphthyl laurate.
Benzyl LaurateEsterContains benzene instead of naphthalene; used in similar applications but with different properties.

The uniqueness of 2-naphthyl laurate lies in its combination of an aliphatic fatty acid and an aromatic naphthalene structure, which may confer distinct physicochemical properties and biological activities compared to other compounds listed above .

XLogP3

7.9

Other CAS

6343-73-3

Wikipedia

2-Naphthyl laurate

Dates

Last modified: 08-15-2023

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